molecular formula C10H11FN4O2S B12622018 4-(4-Azido-2-fluorophenyl)-1lambda~6~,4-thiazinane-1,1-dione CAS No. 922142-75-4

4-(4-Azido-2-fluorophenyl)-1lambda~6~,4-thiazinane-1,1-dione

Cat. No.: B12622018
CAS No.: 922142-75-4
M. Wt: 270.29 g/mol
InChI Key: KUOVEYWLSZDDFW-UHFFFAOYSA-N
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Description

4-(4-Azido-2-fluorophenyl)-1lambda~6~,4-thiazinane-1,1-dione is a chemical compound that features an azido group, a fluorophenyl group, and a thiazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Azido-2-fluorophenyl)-1lambda~6~,4-thiazinane-1,1-dione typically involves the introduction of the azido group to a fluorophenyl precursor, followed by the formation of the thiazinane ring. The reaction conditions often require the use of specific solvents and catalysts to facilitate the desired transformations. For example, the azido group can be introduced using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring safety and efficiency. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Azido-2-fluorophenyl)-1lambda~6~,4-thiazinane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitrenes, which are highly reactive intermediates.

    Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitrenes, which can further react to form various products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(4-Azido-2-fluorophenyl)-1lambda~6~,4-thiazinane-1,1-dione has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in photochemical reactions.

    Biology: Employed in the study of protein interactions and labeling due to its azido group, which can participate in click chemistry.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique reactivity.

Mechanism of Action

The mechanism of action of 4-(4-Azido-2-fluorophenyl)-1lambda~6~,4-thiazinane-1,1-dione involves the reactivity of the azido group, which can form nitrenes upon activation. These nitrenes can insert into various chemical bonds, leading to the formation of new compounds. The fluorophenyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Azido-2-fluorophenylmethanol: Similar structure but lacks the thiazinane ring.

    4-Azido-2-fluorophenylamine: Similar structure but contains an amine group instead of the thiazinane ring.

Properties

CAS No.

922142-75-4

Molecular Formula

C10H11FN4O2S

Molecular Weight

270.29 g/mol

IUPAC Name

4-(4-azido-2-fluorophenyl)-1,4-thiazinane 1,1-dioxide

InChI

InChI=1S/C10H11FN4O2S/c11-9-7-8(13-14-12)1-2-10(9)15-3-5-18(16,17)6-4-15/h1-2,7H,3-6H2

InChI Key

KUOVEYWLSZDDFW-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCN1C2=C(C=C(C=C2)N=[N+]=[N-])F

Origin of Product

United States

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